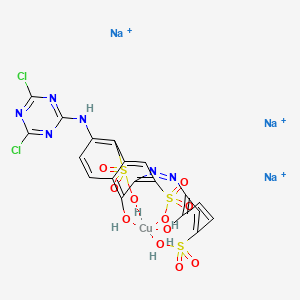
1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their unique chemical properties. The compound is known for its vibrant color and is often used in dyeing processes.
Métodos De Preparación
The synthesis of 1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate typically involves the diazotization of p-toluidine followed by coupling with 1-ethylpyridinium. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during the process. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency.
Análisis De Reacciones Químicas
1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions where one of the groups attached to the nitrogen atoms is replaced by another group.
Common reagents used in these reactions include strong acids, bases, and reducing agents like sodium borohydride. The major products formed from these reactions vary but often include simpler aromatic compounds and amines.
Aplicaciones Científicas De Investigación
1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate has several scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of colored materials and as a component in certain types of sensors.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate involves its ability to interact with other molecules through its azo group. The nitrogen-nitrogen double bond can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application, but generally, the compound can form stable complexes with other molecules, influencing their behavior and properties.
Comparación Con Compuestos Similares
1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate can be compared with other azo compounds such as:
Methyl orange: Another azo dye used as a pH indicator.
Congo red: Used in histology for staining tissues.
Sudan III: Employed in the staining of lipids.
What sets this compound apart is its unique structure, which allows it to form more stable complexes and exhibit different chemical behaviors compared to other azo compounds.
Propiedades
IUPAC Name |
(1-ethylpyridin-1-ium-4-yl)-(4-methylphenyl)diazene;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N3.BF4/c1-3-17-10-8-14(9-11-17)16-15-13-6-4-12(2)5-7-13;2-1(3,4)5/h4-11H,3H2,1-2H3;/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBBTGIDXVHTKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1=CC=C(C=C1)N=NC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BF4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90723756 |
Source


|
| Record name | 1-Ethyl-4-[(E)-(4-methylphenyl)diazenyl]pyridin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90723756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16600-21-8 |
Source


|
| Record name | 1-Ethyl-4-[(E)-(4-methylphenyl)diazenyl]pyridin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90723756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopenta[b]thiazolo[4,5-e]indole](/img/structure/B579145.png)





![7-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B579156.png)
![(1R,2R,3S,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B579158.png)




